molecular formula C9H8O5 B1586401 4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester CAS No. 374063-90-8

4-Furan-2-yl-2,4-dioxo-butyric acid methyl ester

Cat. No. B1586401
M. Wt: 196.16 g/mol
InChI Key: LVRDBRKWPFVTRN-UHFFFAOYSA-N
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Patent
US09394303B2

Procedure details

(see, e.g., Ghosh, A. K., et al., J Med Chem 2005, 48, 6767-71). To a stirred solution of MeOH (150 mL) at room temperature under nitrogen, freshly cut Na (1.81 g, 78.7 mmol) was added in pieces and with care. After all the sodium dissolved, a mixture of 2-acetylfuran (6 mL, 59.8 mmol) and diethyl oxalate (8.14 mL, 59.9 mmol) was added dropwise over a period of 3 min at room temperature. The resulting mixture was continued to stir. Brown precipitates formed after 20 min stir. The mixture was stirred for a total of 1 h. The reaction mixture was cooled to 0° C., and a mixture of concentrated H2SO4 and ice was added. Some solid precipitated at this point which was filtered off but was not the desired product by 1H NMR. The filterate was extracted with CH2Cl2 (50 mL×2). The combined organic layers were washed with brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude was recrystallized from hot iPrOH to give the title compound (4.15 g, 35%) as a dark brown solid. 1H NMR (400 MHz, CDCl3) δ 7.67-7.65 (m, 1H), 7.33 (d, J=3.6 Hz, 1H), 6.93 (s, 1H), 6.60 (dd, J=3.5, 1.5 Hz, 1H), 3.91 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 181.01, 165.39, 162.43, 150.82, 147.73, 118.58, 113.14, 99.17, 53.18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
8.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Na
Quantity
1.81 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
35%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([C:5]1[O:6][CH:7]=[CH:8][CH:9]=1)(=[O:4])[CH3:3].[C:10](OCC)(=[O:16])[C:11]([O:13][CH2:14]C)=[O:12].OS(O)(=O)=O>CO>[O:6]1[CH:7]=[CH:8][CH:9]=[C:5]1[C:2](=[O:4])[CH2:3][C:10](=[O:16])[C:11]([O:13][CH3:14])=[O:12] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)C=1OC=CC1
Name
Quantity
8.14 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Na
Quantity
1.81 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 3 min at room temperature
Duration
3 min
CUSTOM
Type
CUSTOM
Details
Brown precipitates
CUSTOM
Type
CUSTOM
Details
formed after 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
stir
STIRRING
Type
STIRRING
Details
The mixture was stirred for a total of 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Some solid precipitated at this point which
FILTRATION
Type
FILTRATION
Details
was filtered off
EXTRACTION
Type
EXTRACTION
Details
The filterate was extracted with CH2Cl2 (50 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was recrystallized from hot iPrOH

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(CC(C(=O)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.